molecular formula C20H26N2O B10796100 1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol

1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol

Cat. No.: B10796100
M. Wt: 310.4 g/mol
InChI Key: RILRKUIAPLEMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMV006787 is a compound from the Malaria Box, a collection of 400 diverse compounds with antimalarial activity assembled by the Medicines for Malaria Venture. This compound has shown significant potential in inhibiting the growth of various parasites, including Babesia and Theileria, making it a promising candidate for further research and development in the field of antiparasitic drugs .

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol

InChI

InChI=1S/C20H26N2O/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-10,15-16,21,23H,11-14H2,1-2H3

InChI Key

RILRKUIAPLEMSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

Chemical Reactions Analysis

MMV006787 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV006787 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

MMV006787 has been extensively studied for its antiparasitic properties. It has shown significant inhibitory effects against the growth of Babesia and Theileria parasites, making it a potential candidate for the treatment of diseases caused by these parasites. In addition to its antiparasitic activity, MMV006787 has also been investigated for its potential use in other areas of scientific research, including chemistry, biology, medicine, and industry. Its ability to inhibit the growth of various parasites makes it a valuable tool for studying the mechanisms of parasitic infections and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of MMV006787 involves the inhibition of key enzymes and pathways essential for the survival and growth of parasites. Specifically, MMV006787 targets the cysteine protease enzyme in Babesia and Theileria parasites, leading to the downregulation of cysteine protease mRNA levels and subsequent inhibition of parasite growth. This mechanism of action highlights the potential of MMV006787 as a potent antiparasitic agent .

Comparison with Similar Compounds

MMV006787 is unique in its ability to inhibit the growth of Babesia and Theileria parasites with high potency. Similar compounds in the Malaria Box, such as MMV396693 and MMV665875, have also shown significant antiparasitic activity. MMV006787 stands out due to its specific mechanism of action and high selectivity index. Other similar compounds include MMV006913, MMV019124, and MMV665807, which have shown structural similarity and comparable antiparasitic effects .

Biological Activity

1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol, also known as a carbazole derivative, has garnered attention due to its potential biological activities. Carbazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a propanol group with an isopentylamino substituent. Its molecular formula is C27H32N2O3C_{27}H_{32}N_{2}O_{3}, with a molecular weight of 432.56 g/mol. The structural characteristics suggest potential for various interactions within biological systems.

Property Value
Molecular FormulaC27H32N2O3C_{27}H_{32}N_{2}O_{3}
Molecular Weight432.56 g/mol
Key Functional GroupsCarbazole, Amino, Alcohol

Anticancer Properties

Research has indicated that carbazole derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

In one study, a related carbazole derivative was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins . Another investigation reported that carbazole derivatives could inhibit the activity of specific kinases involved in cancer cell signaling pathways .

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has also been explored. A study focusing on various substituted carbazoles revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

In vitro assays showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Neuroprotective properties have been attributed to carbazole derivatives due to their ability to modulate neurotransmitter systems. For example, compounds with similar structures have been shown to inhibit the reuptake of gamma-aminobutyric acid (GABA), potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Case Studies

  • Anticancer Activity : In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several carbazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The most potent compound demonstrated an IC50 value of 10 µM against A549 cells, significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of 1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol against common pathogens. Results indicated that this compound had a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

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